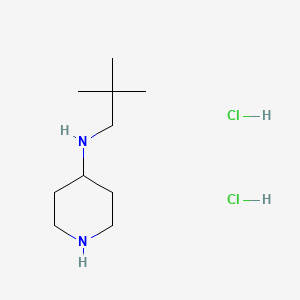

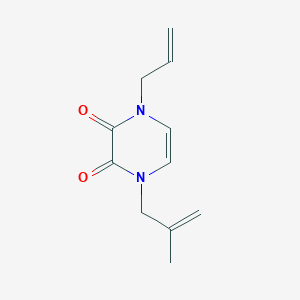

![molecular formula C6H9Cl2N3 B2510832 5H,6H,7H-ピロロ[2,3-d]ピリミジン二塩酸塩 CAS No. 2044712-98-1](/img/structure/B2510832.png)

5H,6H,7H-ピロロ[2,3-d]ピリミジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that contain a pyrrole ring fused to a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines was accomplished by treating 9-aryl-6-cyanopurines with primary amines, which involved nucleophilic attack, ring-opening, and intramolecular cyclization . Similarly, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was reported using a one-pot three-component reaction under microwave heating conditions . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids was optimized through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrole ring fused to a pyrimidine ring. The substitution pattern on the pyrimidine ring and the presence of various functional groups can significantly influence the properties and reactivity of these compounds. For example, the introduction of an aryl substituent at the 6-position of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines was achieved through the synthesis of key intermediates .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo a variety of chemical reactions. The compound 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine reacts with amines and hydroxylamines to introduce an N-substituent at position 7 . Additionally, the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines involved the preparation of intermediates that could undergo base-catalyzed cyclization to form a 4-mercaptopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The stability constants of complexes formed by pyrrolopyrimidine derivatives with metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II) have been studied, and thermodynamic functions for the complexation processes have been obtained . The lipophilicity and cell penetration of these compounds are also important properties that have been correlated with their biological activity, as demonstrated by the evaluation of novel 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases .

科学的研究の応用

多標的キナーゼ阻害剤

ピロロ[2,3-d]ピリミジン誘導体は、潜在的な多標的キナーゼ阻害剤として同定されています . これらの化合物は、さまざまな癌細胞株に対して有望な細胞毒性を示しています。 例えば、化合物5kは、EGFR、Her2、VEGFR2、およびCDK2酵素に対して有意な活性を示しました .

アポトーシス誘導物質

これらの化合物は、癌細胞のアポトーシスを誘導することも発見されています . アポトーシス、またはプログラムされた細胞死は、癌細胞の排除につながるため、癌治療において重要なプロセスです。 化合物5kは、アポトーシス促進タンパク質であるカスパーゼ-3およびBaxを増加させ、Bcl-2活性をダウンレギュレートすることが判明しました .

ネクロプトーシス阻害剤

6,7-ジヒドロ-5H-ピロロ[1,2-b][1,2,4]トリアゾール誘導体は、問題の化合物と構造的に類似しており、強力なネクロプトーシス阻害剤として同定されています . ネクロプトーシスは、アポトーシスとは異なるプログラムされた細胞死の一種であり、炎症性疾患、神経変性疾患、癌など、さまざまな疾患に関連していることが示されています .

ヘッジホッグシグナル伝達経路阻害剤

6,7-ジヒドロ-5H-ピラノ[2,3-d]ピリミジン誘導体は、もう1つの構造的に類似した化合物群であり、新規のヘッジホッグシグナル伝達経路阻害剤として同定されています . ヘッジホッグシグナル伝達経路は、いくつかの正常な生物学的プロセスにおいて重要な役割を果たしていますが、破壊または過剰活性化されると、さまざまな種類の癌の発症に寄与する可能性があります .

ATR阻害剤

ATRキナーゼは、DNAの単鎖切断の蓄積に応答して複製細胞の生存に不可欠であり、魅力的な抗癌剤標的となっています . 6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン-6-オンなどの融合ピリミジン誘導体は、ATR阻害剤として設計、合成、評価されています .

化学研究

化合物「5H,6H,7H-ピロロ[2,3-d]ピリミジン二塩酸塩」は、化学研究で使用されており、化学薬品供給会社から購入できます . これは、より複雑な分子の合成における出発物質または中間体としてよく使用されます .

作用機序

Target of Action

The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of PAK4 by 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .

Result of Action

The molecular and cellular effects of the action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCJFWLRLOHRHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C21.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044712-98-1 |

Source

|

| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

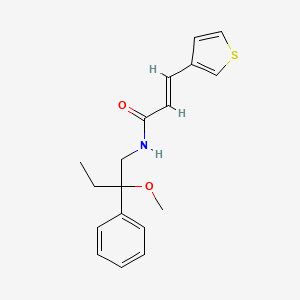

![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

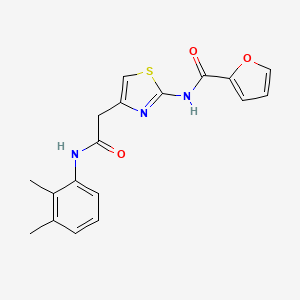

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

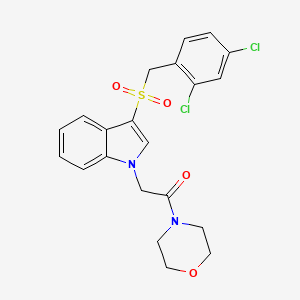

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)